5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyridine
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Overview
Description
5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyridine is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyridine ring substituted with a hydroxyl group at the 2-position and a 4-T-butylsulfamoylphenyl group at the 5-position. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-T-butylsulfamoylphenyl precursor, which can be synthesized through sulfonation and subsequent alkylation reactions. The final step involves coupling this precursor with a pyridine derivative under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic ring.
Scientific Research Applications
5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group and the sulfamoylphenyl moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2,4-Ditert-butylphenol: Known for its antioxidant properties and used in various industrial applications.
Tert-butyl esters: Commonly used in organic synthesis and as protecting groups in chemical reactions.
Uniqueness
5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyridine stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for diverse scientific and industrial applications.
Properties
IUPAC Name |
N-tert-butyl-4-(6-oxo-1H-pyridin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-15(2,3)17-21(19,20)13-7-4-11(5-8-13)12-6-9-14(18)16-10-12/h4-10,17H,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBPMCPFGDYVHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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